Comparative Lipophilicity: XLogP3-AA of 5-Fluoro vs. 5-Chloro Analog
The target compound exhibits a computed XLogP3-AA of 0.8, whereas the direct 5-chloro analog (5-chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one) has a significantly higher computed XLogP3-AA of approximately 1.4 [1][2]. This difference of 0.6 log units corresponds to roughly 4-fold higher lipophilicity for the chloro analog, directly impacting membrane permeability, aqueous solubility, and off-target binding profiles. The lower lipophilicity of the fluoro compound often translates to reduced hERG channel binding risk and improved metabolic stability, key considerations in hit-to-lead optimization [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 (computed) |
| Comparator Or Baseline | 5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one: ~1.4 (computed) |
| Quantified Difference | Δ ≈ 0.6 log units (approximately 4-fold difference in partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Lipophilicity directly influences ADME properties; a 0.6 log unit difference can significantly alter oral bioavailability and tissue distribution, making the fluoro compound preferable for CNS-targeted or solubility-sensitive programs.
- [1] PubChem. 5-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one. Compound Summary CID 22028684. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/22028684 (accessed Apr 2026). View Source
- [2] PubChem. 5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one. Compound Summary CID 2858522. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2858522 (accessed Apr 2026). View Source
